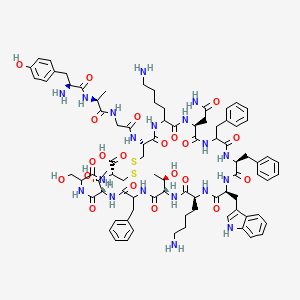![molecular formula C32H42N6O3 B8146679 N-[[1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide](/img/structure/B8146679.png)
N-[[1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UZH1 is a racemic mixture of two enantiomers, UZH1a and UZH1b. UZH1a is a potent and selective inhibitor of the enzyme methyltransferase-like 3 (METTL3), with an inhibitory concentration (IC50) of 280 nM. In contrast, UZH1b is significantly less active, with an IC50 of 28 µM . UZH1 has shown potential in modulating cellular processes through epitranscriptomic mechanisms and exhibits antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UZH1 involves a structure-based drug discovery approach. The compound is synthesized as a racemate, meaning it contains equal amounts of UZH1a and UZH1b. The specific synthetic routes and reaction conditions for UZH1 are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for UZH1 are not explicitly detailed in the available literature. it is likely that the synthesis involves standard organic chemistry techniques, including the use of protecting groups, selective functionalization, and purification steps to isolate the desired racemic mixture .
Chemical Reactions Analysis
Types of Reactions
UZH1 primarily undergoes interactions with METTL3, inhibiting its methyltransferase activity. The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The inhibition of METTL3 by UZH1a is achieved under biochemical assay conditions with a potency of 280 nM. The enantiomer UZH1b is 100 times less active, indicating a high degree of selectivity in the interaction between UZH1a and METTL3 .
Major Products Formed
The primary product of the interaction between UZH1a and METTL3 is the inhibition of the methylation of N6-methyladenosine (m6A) in RNA. This inhibition leads to a reduction in m6A levels in mRNA, affecting various cellular processes .
Scientific Research Applications
UZH1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: UZH1 serves as a chemical probe for studying the function and regulation of METTL3, providing insights into the role of m6A methylation in RNA biology
Biology: The compound is used to investigate the epitranscriptomic modulation of cellular processes, including cell growth, differentiation, and apoptosis
Medicine: UZH1 has shown potential as an antitumor agent, particularly in leukemia cells, where it induces apoptosis and cell cycle arrest
Industry: UZH1 can be used in the development of new therapeutic agents targeting METTL3, contributing to the advancement of precision medicine
Mechanism of Action
UZH1 exerts its effects by selectively inhibiting the methyltransferase activity of METTL3. The compound binds to the active site of METTL3, preventing the methylation of m6A in RNA. This inhibition leads to a reduction in m6A levels, affecting the stability and translation of mRNA. The downstream effects include altered gene expression, cell growth inhibition, and induction of apoptosis in certain cancer cell lines .
Comparison with Similar Compounds
Similar Compounds
UZH1a: The active enantiomer of UZH1 with an IC50 of 280 nM
UZH1b: The less active enantiomer of UZH1 with an IC50 of 28 µM
METTL3 Inhibitors: Other compounds that inhibit METTL3, though UZH1a is noted for its high selectivity and potency
Uniqueness
UZH1a’s high selectivity and potency make it a unique METTL3 inhibitor compared to other similar compounds. Its ability to modulate m6A methylation levels in RNA and induce apoptosis in specific cancer cell lines highlights its potential as a valuable tool in epitranscriptomic research and cancer therapy .
Properties
IUPAC Name |
N-[[1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N6O3/c1-31(2)12-15-37(16-13-31)20-25-9-10-26(27(39)17-25)30(40)34-21-32(41)11-6-14-38(22-32)29-18-28(35-23-36-29)33-19-24-7-4-3-5-8-24/h3-5,7-10,17-18,23,39,41H,6,11-16,19-22H2,1-2H3,(H,34,40)(H,33,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYRDVXYAOGDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC(=C(C=C2)C(=O)NCC3(CCCN(C3)C4=NC=NC(=C4)NCC5=CC=CC=C5)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[Chloro(morpholin-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B8146611.png)

![2-[[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione](/img/structure/B8146618.png)




![tert-Butyl (benzo[d]thiazol-6-ylmethyl)carbamate](/img/structure/B8146653.png)

![[3,3-Bipyridine]-6,6-dicarboxaldehyde](/img/structure/B8146662.png)

![1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea](/img/structure/B8146682.png)


